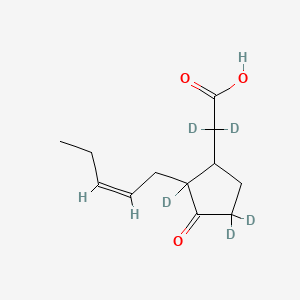
(+/-)-Jasmonic acid-D5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+/-)-Jasmonic acid-D5 is a deuterium-labeled derivative of jasmonic acid, a plant hormone involved in various physiological processes such as growth, development, and stress responses. The deuterium labeling, indicated by the “D5” suffix, means that five hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This modification is particularly useful in scientific research for tracing and studying the metabolic pathways and mechanisms of action of jasmonic acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Jasmonic acid-D5 typically involves the incorporation of deuterium into the jasmonic acid molecule. One common method is the hydrogen-deuterium exchange reaction, where jasmonic acid is treated with deuterated reagents under specific conditions. For instance, the reaction can be carried out using deuterated solvents such as deuterated methanol (CD3OD) and deuterated sulfuric acid (D2SO4) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the efficient incorporation of deuterium. The final product is then purified using techniques such as chromatography to achieve the desired isotopic purity.
化学反应分析
Types of Reactions
(+/-)-Jasmonic acid-D5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce alcohols.
科学研究应用
(+/-)-Jasmonic acid-D5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving the metabolic pathways of jasmonic acid.
Biology: Helps in understanding the role of jasmonic acid in plant growth, development, and stress responses.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of deuterium-labeled compounds for various applications, including pharmaceuticals and agrochemicals
作用机制
The mechanism of action of (+/-)-Jasmonic acid-D5 involves its interaction with specific molecular targets and pathways in plants. Jasmonic acid and its derivatives bind to the jasmonate receptor, leading to the activation of signaling pathways that regulate gene expression. These pathways are involved in various physiological processes, including defense responses against pathogens and herbivores, as well as growth and development .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid-D5: Another deuterium-labeled plant hormone used in similar research applications.
Indole-3-butyric acid-D5: A deuterium-labeled derivative of indole-3-butyric acid, used for studying root development in plants.
Uniqueness
(+/-)-Jasmonic acid-D5 is unique due to its specific role in jasmonate signaling pathways, which are distinct from those regulated by other plant hormones like indole-3-acetic acid and indole-3-butyric acid. Its deuterium labeling also makes it particularly valuable for detailed metabolic and mechanistic studies.
属性
分子式 |
C12H18O3 |
|---|---|
分子量 |
215.30 g/mol |
IUPAC 名称 |
2,2-dideuterio-2-[2,4,4-trideuterio-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/i7D2,8D2,10D |
InChI 键 |
ZNJFBWYDHIGLCU-BALCLWPXSA-N |
手性 SMILES |
[2H]C1(CC(C(C1=O)([2H])C/C=C\CC)C([2H])([2H])C(=O)O)[2H] |
规范 SMILES |
CCC=CCC1C(CCC1=O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


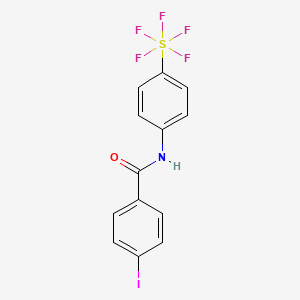

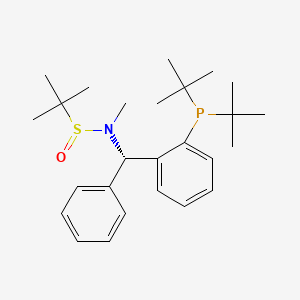
![[(1R,5S,6R)-2,8-dioxabicyclo[3.3.0]oct-6-yl] N-[(2S,3R)-4-(benzo[1,3]dioxol-5-ylsulfonyl-(2-methylpropyl)amino)-3-hydroxy-1-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]butan-2-yl]carbamate](/img/structure/B12298031.png)
![4-Thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosan-2-one](/img/structure/B12298040.png)
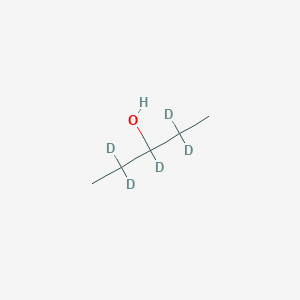
![5-[2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B12298049.png)
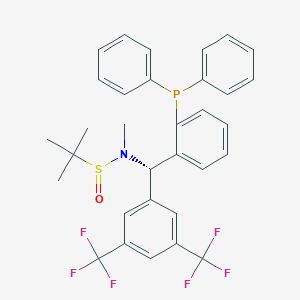
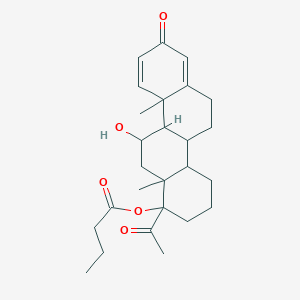

![methyl 2-(rel-(1R,5S,6s)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B12298072.png)
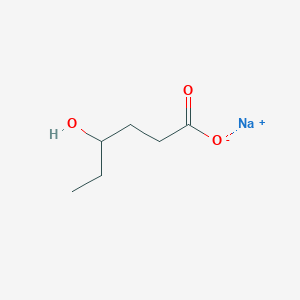
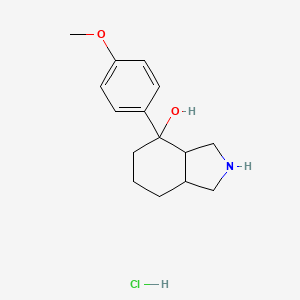
![4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline](/img/structure/B12298091.png)
